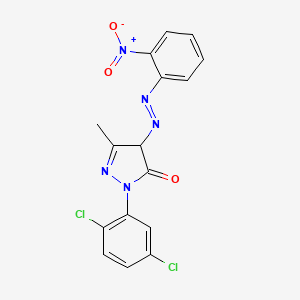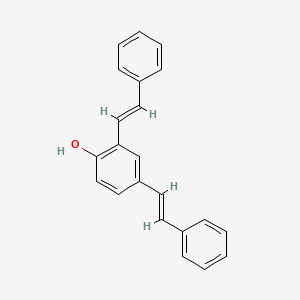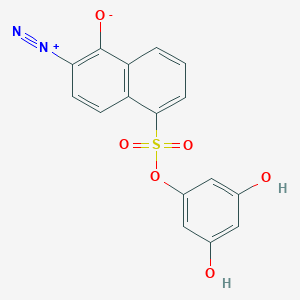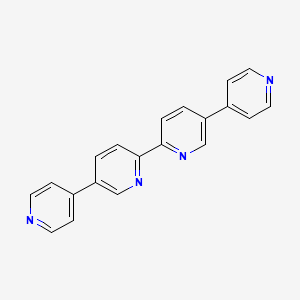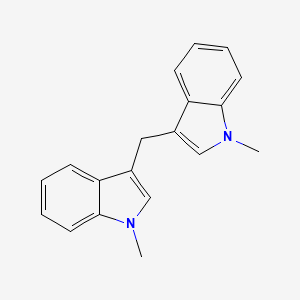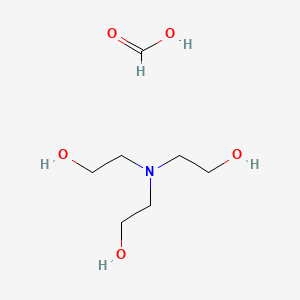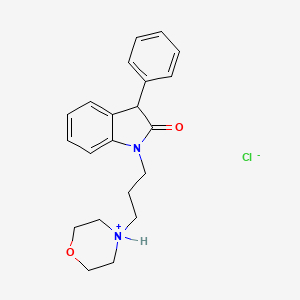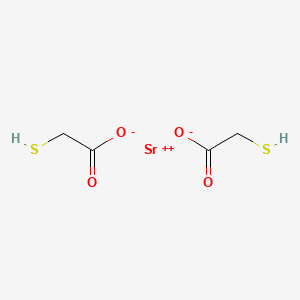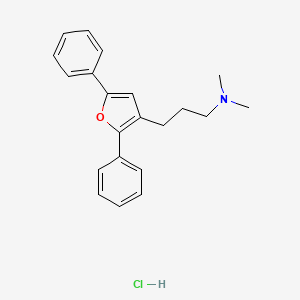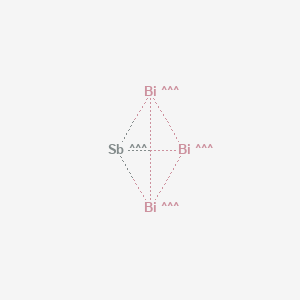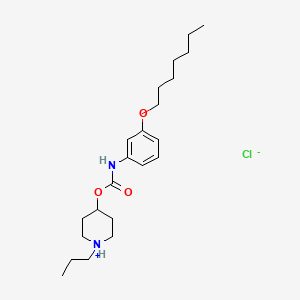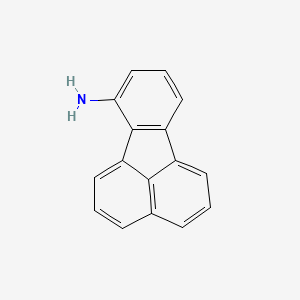
7-Aminofluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminofluoranthene is an organic compound with the molecular formula C16H11N It is a derivative of fluoranthene, which is a polycyclic aromatic hydrocarbon The compound is characterized by the presence of an amino group (-NH2) attached to the seventh position of the fluoranthene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Aminofluoranthene typically involves the nitration of fluoranthene followed by reduction. One common method is the nitration of fluoranthene to produce 7-nitrofluoranthene, which is then reduced to this compound using reducing agents such as tin and hydrochloric acid . Another method involves the bromination of 3-acetamidofluoranthene followed by hydrolysis and deamination to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Aminofluoranthene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: Electrophilic substitution reactions can occur at various positions on the fluoranthene ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as tin and hydrochloric acid are used for the reduction of nitro groups to amino groups.
Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted fluoranthenes, quinones, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
7-Aminofluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Aminofluoranthene involves its interaction with various molecular targets and pathways. The amino group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aminofluoranthene
- 2-Aminofluoranthene
- 3-Nitrofluoranthene
- 2-Nitrofluoranthene
Comparison
7-Aminofluoranthene is unique due to the position of the amino group on the fluoranthene ring. This positional difference can significantly influence the chemical reactivity and biological activity of the compound. For example, 3-Aminofluoranthene and 2-Aminofluoranthene have different reactivity patterns and biological effects compared to this compound .
Propiedades
Número CAS |
13177-27-0 |
|---|---|
Fórmula molecular |
C16H11N |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
fluoranthen-7-amine |
InChI |
InChI=1S/C16H11N/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H,17H2 |
Clave InChI |
AECDQNMVIJWYBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


